molecular formula C9H10O2S B1330440 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid CAS No. 6435-75-2

4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid

Cat. No. B1330440
CAS RN: 6435-75-2
M. Wt: 182.24 g/mol
InChI Key: ZBNTUDLPJCXPNF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid, also known as THBCA, is a versatile organic compound with a wide range of potential applications. It is a cyclic organic acid with a molecular formula of C10H10O2S and a molecular weight of 186.25 g/mol. It is a colorless solid with a melting point of 135-140°C. THBCA is a member of the benzothiophene family, and is a derivative of benzothiophene-2-carboxylic acid. THBCA is of interest to researchers due to its unique properties and potential applications in the fields of chemistry, pharmaceuticals, and biotechnology.

Scientific Research Applications

Synthesis and Characterization

4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid and its derivatives have been synthesized and characterized for various purposes. For instance, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized using a chemoselective method and characterized using techniques such as IR, NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Pharmaceutical Research

The derivatives of this compound are extensively studied in pharmaceutical research. For example, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown potential in cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).

Crystal Structure Analysis

Detailed structural analysis of benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, reveals their complex 3D arrangements, which are crucial in understanding their pharmacological activities. The crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid has been determined, providing insights into its chemical properties (Dugarte-Dugarte et al., 2021).

Biological Activity Analysis

Several studies have been conducted to explore the biological activities of benzothiophene derivatives. Compounds like ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been tested for their antimicrobial and anti-inflammatory properties (Narayana et al., 2006).

Molecular Design and Optimization

Research also focuses on molecular design and optimization of benzothiophene derivatives. The synthesis and analysis of pharmacologically activeazomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involve predicting and optimizing synthesis conditions, and developing methods for high-performance liquid chromatography (HPLC) analysis. These processes are vital in the development of new pharmaceutical substances (Chiriapkin et al., 2021).

Exploration of Novel Chemical Reactions

Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate has been used in the synthesis of various novel heterocyclic compounds. These compounds have shown potential hypnotic activity, demonstrating the versatility of benzothiophene derivatives in chemical reactions (Ghorab, Heiba, & El-gawish, 1995).

Safety and Hazards

The compound “4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid” can cause eye and skin irritation. It may be harmful if absorbed through the skin or if swallowed .

properties

IUPAC Name

4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNTUDLPJCXPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305873
Record name 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6435-75-2
Record name 6435-75-2
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Record name 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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